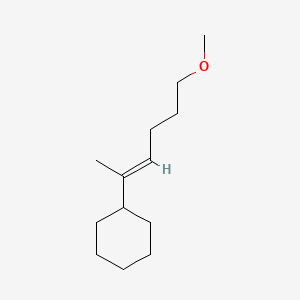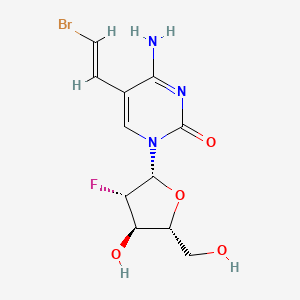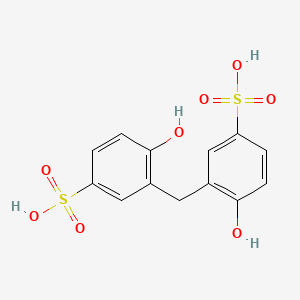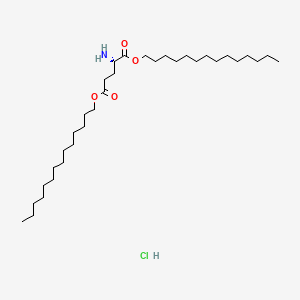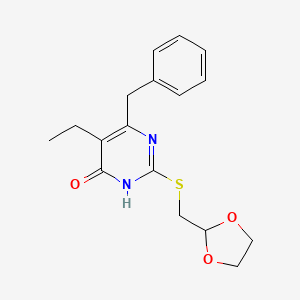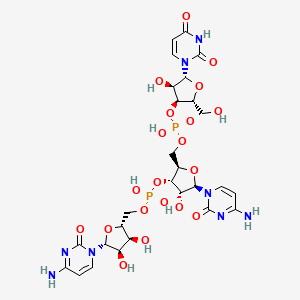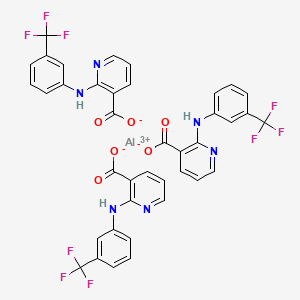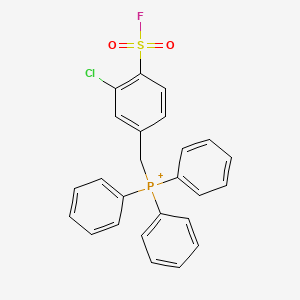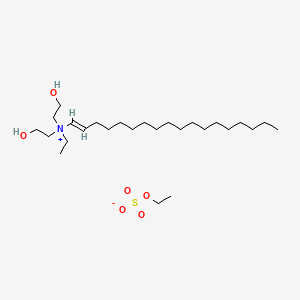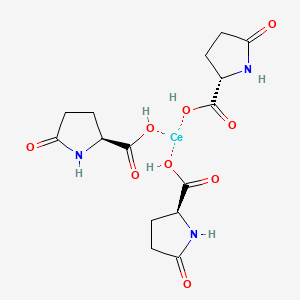
Propionic acid, ammonium copper salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionic acid, ammonium copper salt is a compound formed by the reaction of propionic acid with ammonium and copper ions. Propionic acid, also known as propanoic acid, is a naturally occurring carboxylic acid with the chemical formula C3H6O2. It is commonly used as a preservative in food and feed due to its antimicrobial properties. The ammonium copper salt of propionic acid combines the properties of propionic acid with the additional benefits of ammonium and copper ions, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of propionic acid, ammonium copper salt typically involves the neutralization of propionic acid with ammonium hydroxide and copper(II) hydroxide. The reaction can be represented as follows: [ \text{C3H6O2} + \text{NH4OH} + \text{Cu(OH)2} \rightarrow \text{(NH4)Cu(C3H5O2)2} + 2\text{H2O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale neutralization reactions in controlled environments. The process includes the careful addition of ammonium hydroxide and copper(II) hydroxide to propionic acid under specific temperature and pH conditions to ensure complete reaction and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Propionic acid, ammonium copper salt undergoes various chemical reactions, including:
Oxidation: Propionic acid can be oxidized to produce carbon dioxide and water.
Reduction: The copper ion in the compound can undergo reduction reactions.
Substitution: The ammonium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reactions with other metal salts can lead to the substitution of the ammonium ion.
Major Products
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Copper metal (Cu) and water (H2O).
Substitution: Formation of new metal propionates.
Aplicaciones Científicas De Investigación
Propionic acid, ammonium copper salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its antimicrobial properties and potential use in controlling microbial growth.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Used as a preservative in food and feed, as well as in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of propionic acid, ammonium copper salt involves the disruption of microbial cell membranes by propionic acid, leading to the inhibition of microbial growth. The copper ions further enhance the antimicrobial effect by interacting with microbial enzymes and proteins, disrupting their function. The ammonium ions contribute to the overall stability and solubility of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Calcium propionate: Another salt of propionic acid, commonly used as a food preservative.
Sodium propionate: Similar to calcium propionate, used in food preservation.
Potassium propionate: Also used as a preservative in food and feed.
Uniqueness
Propionic acid, ammonium copper salt is unique due to the combined effects of propionic acid, ammonium ions, and copper ions. This combination provides enhanced antimicrobial properties compared to other propionate salts, making it particularly effective in applications requiring strong antimicrobial action.
Propiedades
Número CAS |
71745-82-9 |
|---|---|
Fórmula molecular |
C9H19CuNO6 |
Peso molecular |
300.80 g/mol |
Nombre IUPAC |
azanium;copper;propanoate |
InChI |
InChI=1S/3C3H6O2.Cu.H3N/c3*1-2-3(4)5;;/h3*2H2,1H3,(H,4,5);;1H3/q;;;+2;/p-2 |
Clave InChI |
PWVCKWXFFHNILF-UHFFFAOYSA-L |
SMILES canónico |
CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[NH4+].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


